molecular formula C21H22N4OS B11979450 5-Cyclohexyl-4-((3-phenoxybenzylidene)amino)-4H-1,2,4-triazole-3-thiol

5-Cyclohexyl-4-((3-phenoxybenzylidene)amino)-4H-1,2,4-triazole-3-thiol

Cat. No.: B11979450
M. Wt: 378.5 g/mol
InChI Key: WFIRVKGWCKVHRG-PXLXIMEGSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

5-Cyclohexyl-4-((3-phenoxybenzylidene)amino)-4H-1,2,4-triazole-3-thiol is a synthetic organic compound that belongs to the class of triazole derivatives

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-Cyclohexyl-4-((3-phenoxybenzylidene)amino)-4H-1,2,4-triazole-3-thiol typically involves the following steps:

    Formation of the Triazole Ring: This can be achieved through the cyclization of appropriate hydrazine derivatives with carbon disulfide and an alkylating agent.

    Introduction of the Cyclohexyl Group: This step involves the alkylation of the triazole ring with a cyclohexyl halide under basic conditions.

    Schiff Base Formation: The final step involves the condensation of the triazole derivative with 3-phenoxybenzaldehyde in the presence of an acid catalyst to form the Schiff base.

Industrial Production Methods

Industrial production methods for such compounds often involve optimizing the reaction conditions to maximize yield and purity. This may include the use of continuous flow reactors, high-throughput screening of catalysts, and advanced purification techniques.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The thiol group in the compound can undergo oxidation to form disulfides or sulfonic acids.

    Reduction: The Schiff base can be reduced to the corresponding amine using reducing agents like sodium borohydride.

    Substitution: The phenoxy group can be substituted with other nucleophiles under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.

    Reduction: Sodium borohydride, lithium aluminum hydride.

    Substitution: Nucleophiles like amines, thiols, or alkoxides.

Major Products

    Oxidation: Disulfides, sulfonic acids.

    Reduction: Amines.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

Chemistry

    Catalysis: Triazole derivatives are often used as ligands in coordination chemistry and catalysis.

    Materials Science: These compounds can be used in the synthesis of polymers and other advanced materials.

Biology

    Antimicrobial Agents: Triazole derivatives are known for their antimicrobial properties and are studied for their potential use in treating infections.

    Enzyme Inhibitors: These compounds can act as inhibitors of various enzymes, making them potential candidates for drug development.

Medicine

    Anticancer Agents: Some triazole derivatives have shown promise as anticancer agents due to their ability to inhibit cell proliferation.

    Antifungal Agents: Triazole compounds are widely used as antifungal agents in clinical settings.

Industry

    Agriculture: These compounds can be used as fungicides and herbicides.

    Pharmaceuticals: They are used in the synthesis of various pharmaceutical agents.

Mechanism of Action

The mechanism of action of 5-Cyclohexyl-4-((3-phenoxybenzylidene)amino)-4H-1,2,4-triazole-3-thiol likely involves interaction with specific molecular targets such as enzymes or receptors. The triazole ring can coordinate with metal ions, affecting the activity of metalloenzymes. The Schiff base moiety can interact with nucleophilic sites in biological molecules, leading to inhibition of enzyme activity or disruption of cellular processes.

Comparison with Similar Compounds

Similar Compounds

    1,2,4-Triazole: A basic triazole structure without additional substituents.

    5-Phenyl-1,2,4-triazole-3-thiol: Similar structure with a phenyl group instead of a cyclohexyl group.

    4-Amino-5-mercapto-1,2,4-triazole: Contains an amino group and a mercapto group.

Uniqueness

5-Cyclohexyl-4-((3-phenoxybenzylidene)amino)-4H-1,2,4-triazole-3-thiol is unique due to the presence of both a cyclohexyl group and a phenoxybenzylidene moiety, which may confer distinct biological activities and chemical reactivity compared to other triazole derivatives.

Properties

Molecular Formula

C21H22N4OS

Molecular Weight

378.5 g/mol

IUPAC Name

3-cyclohexyl-4-[(E)-(3-phenoxyphenyl)methylideneamino]-1H-1,2,4-triazole-5-thione

InChI

InChI=1S/C21H22N4OS/c27-21-24-23-20(17-9-3-1-4-10-17)25(21)22-15-16-8-7-13-19(14-16)26-18-11-5-2-6-12-18/h2,5-8,11-15,17H,1,3-4,9-10H2,(H,24,27)/b22-15+

InChI Key

WFIRVKGWCKVHRG-PXLXIMEGSA-N

Isomeric SMILES

C1CCC(CC1)C2=NNC(=S)N2/N=C/C3=CC(=CC=C3)OC4=CC=CC=C4

Canonical SMILES

C1CCC(CC1)C2=NNC(=S)N2N=CC3=CC(=CC=C3)OC4=CC=CC=C4

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.